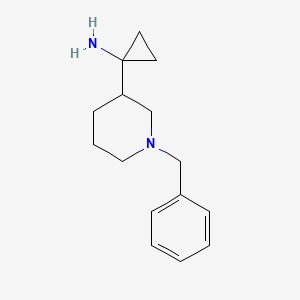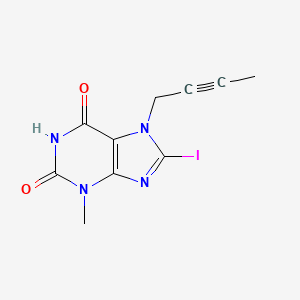
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is an acid-labile protecting group used to protect amines during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . This method enhances the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the difluoropropanoate moiety.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane, HCl, methanol.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Deprotection: The primary product is the free amine after the removal of the Boc group.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate involves the protection of amine groups during chemical reactions. The Boc group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The compound’s effects are primarily exerted through its role as a protecting group in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-amino-2,2-difluoropropanoate
- Ethyl 3-((benzyloxycarbonyl)amino)-2,2-difluoropropanoate
- Ethyl 3-((methoxycarbonyl)amino)-2,2-difluoropropanoate
Uniqueness
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate is unique due to the presence of the Boc protecting group, which is widely used in organic synthesis for its stability and ease of removal under acidic conditions . This makes it particularly valuable in the synthesis of peptides and other complex molecules where selective protection and deprotection of amine groups are crucial.
Eigenschaften
Molekularformel |
C10H19F2NO5 |
|---|---|
Molekulargewicht |
271.26 g/mol |
IUPAC-Name |
ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrate |
InChI |
InChI=1S/C10H17F2NO4.H2O/c1-5-16-7(14)10(11,12)6-13-8(15)17-9(2,3)4;/h5-6H2,1-4H3,(H,13,15);1H2 |
InChI-Schlüssel |
VUGSQTSKZVFVQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)(F)F.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236870.png)


![[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B15236905.png)
![Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl](/img/structure/B15236911.png)

![4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B15236920.png)






